The Chemical and Physical Dynamics of 2,2-Bis(4-hydroxy-3-nitrophenyl)propane: Synthesis, Applications, and Toxicology
The Chemical and Physical Dynamics of 2,2-Bis(4-hydroxy-3-nitrophenyl)propane: Synthesis, Applications, and Toxicology
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
2,2-Bis(4-hydroxy-3-nitrophenyl)propane, commonly referred to as 3,3'-Dinitro-bisphenol A (DNBPA), is a highly functionalized bisphenol derivative characterized by the presence of electron-withdrawing nitro groups at the ortho positions relative to its phenolic hydroxyls[1]. While historically utilized as a critical precursor for advanced polyimides and polybenzoxazoles, DNBPA has garnered significant attention in toxicological and drug development spheres. It serves as a model compound for understanding the in vivo nitrosylation of endocrine-disrupting chemicals and the resulting genotoxic stress[2].
This whitepaper provides an in-depth analysis of DNBPA, detailing its structural elucidation, self-validating synthetic protocols, downstream polymerization applications, and its mechanistic role in environmental toxicology.
Chemical Identity & Structural Elucidation
The introduction of nitro groups onto the bisphenol A (BPA) core fundamentally alters the molecule's electronic landscape. The strong electron-withdrawing nature of the −NO2 groups increases the acidity of the adjacent phenolic protons (lowering the pKa) and establishes strong intramolecular hydrogen bonding. This intramolecular interaction significantly influences the compound's physical state, solubility profile, and spectral signatures[3].
Physicochemical Properties
The following table summarizes the core quantitative data associated with DNBPA, providing a baseline for analytical verification[1][3][4].
| Property | Value / Description |
| IUPAC Name | 4,4′-(Propane-2,2-diyl)bis(2-nitrophenol) |
| CAS Registry Number | 5329-21-5 |
| Molecular Formula | C15H14N2O6 |
| Molecular Weight | 318.28 g/mol |
| Appearance | Yellow-orange solid / needle crystals |
| Melting Point | 133 °C |
| Solubility | Soluble in acetone, ethanol, DMSO; Insoluble in water |
Spectral Signatures (NMR)
Accurate structural validation relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The data below (referenced in CDCl3 with TMS) highlights the electronic deshielding caused by the nitro groups[4].
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Integration | Assignment / Causality |
| 1 H NMR | 10.52 | Singlet, 2H | Phenolic -OH. Highly downfield due to strong intramolecular H-bonding with the ortho-nitro group. |
| 1 H NMR | 8.05–8.06 | Doublet, 2H | Aromatic protons adjacent to −NO2 . |
| 1 H NMR | 7.34–7.38 | Quartet, 2H | Aromatic protons meta to −NO2 . |
| 1 H NMR | 7.06–7.09 | Doublet, 2H | Aromatic protons adjacent to the isopropylidene bridge. |
| 1 H NMR | 1.72 | Singlet, 6H | Methyl protons of the isopropylidene bridge. |
| 13 C NMR | 153.6 | Carbonyl-equivalent | Phenolic carbon (C-OH). |
| 13 C NMR | 133.0 | Quaternary | Nitro-bearing carbon ( C−NO2 ). |
| 13 C NMR | 42.0, 30.3 | Aliphatic | Isopropylidene bridge carbons (quaternary and methyls). |
Synthetic Methodologies & Downstream Workflows
As a Senior Application Scientist, it is critical to understand that chemical synthesis is not merely a sequence of steps, but a system of controlled thermodynamic and kinetic parameters. The protocols below are designed as self-validating systems, ensuring high-fidelity outputs for demanding applications like sensor fabrication or polyimide synthesis[4][5].
Protocol 1: Electrophilic Nitration of Bisphenol A
Objective: Synthesize 3,3'-dinitro-BPA from native BPA via controlled electrophilic aromatic substitution.
Mechanistic Causality: The use of acetone at 0 °C is not merely for solubility; it acts as a critical thermal buffer. The nitration of electron-rich phenols is highly exothermic. Without strict thermal control, the reaction rapidly progresses to oxidative cleavage of the isopropylidene bridge or the formation of uncontrolled, over-nitrated polymeric tars. Dropwise addition of HNO3 ensures the local concentration of the nitronium ion ( NO2+ ) remains low, kinetically favoring di-substitution over poly-substitution[4].
Step-by-Step Procedure:
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Solubilization: Dissolve Bisphenol A (20.0 g, 87.6 mmol) in 100 mL of acetone in a 250 mL Erlenmeyer flask.
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Thermal Control: Submerge the flask in an ice/water bath and allow the solution to equilibrate to 0 °C under continuous magnetic stirring.
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Nitration: Transfer 17 mL of concentrated nitric acid to a separatory funnel. Add the acid dropwise to the BPA solution over a strict 30-minute window.
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Quenching: Slowly add 50 mL of distilled water over 10 minutes. Causality: Water acts as an anti-solvent. The intramolecular hydrogen bonding in DNBPA reduces its polarity compared to native BPA, causing it to precipitate rapidly upon water addition.
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Isolation: Collect the resulting orange precipitate via vacuum filtration.
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Purification: Recrystallize the crude solid from absolute ethanol to yield pure yellow-orange needle crystals. Dry under vacuum at 90 °C for 6 hours.
Validation Checkpoint:
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Physical: Determine the melting point. Pure 3,3'-dinitro-BPA melts sharply at 133 °C. A depressed or broad melting range indicates the presence of mono-nitrated intermediates.
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Analytical: Perform Thin Layer Chromatography (TLC). The product will exhibit a higher Rf value than native BPA due to the masking of the hydroxyl group's polarity via intramolecular hydrogen bonding.
Protocol 2: Catalytic Reduction to 2,2-Bis(3-amino-4-hydroxyphenyl)propane (BAP)
Objective: Convert DNBPA into a diamine monomer (BAP) for use in advanced polyimide and polybenzoxazole materials[4][5].
Mechanistic Causality: Hydrazine monohydrate is utilized as an in situ hydrogen donor in conjunction with a Pd/C catalyst. This transfer hydrogenation method is preferred over direct H2 gas pressurization because it provides precise control over the reduction rate, preventing the thermal degradation of the phenol rings and mitigating the risk of explosive hazards associated with nitro-aromatic reductions[5].
Step-by-Step Procedure:
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Setup: In a three-neck round-bottom flask equipped with a reflux condenser and nitrogen purge, combine 3,3'-dinitro-BPA (10.0 g, 31.4 mmol), 50 mL of absolute ethanol, and 0.5 wt% of 10% Pd/C catalyst.
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Heating: Bring the heterogeneous mixture to a gentle reflux.
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Reduction: Add hydrazine monohydrate (20 mL) dropwise over 30 minutes. Causality: Gradual addition prevents violent nitrogen gas evolution and thermal runaway.
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Maturation: Maintain reflux for 24 hours to ensure the complete reduction of both nitro groups to primary amines.
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Filtration: Filter the hot solution immediately through a pad of Celite to remove the pyrophoric Pd/C catalyst.
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Crystallization: Concentrate the filtrate under reduced pressure and allow the BAP to precipitate.
Validation Checkpoint:
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Analytical: 1 H NMR in DMSO- d6 . Complete reduction is confirmed by the disappearance of the downfield -OH peak (δ 10.52) and the emergence of a broad primary amine peak ( −NH2 ) at approximately δ 4.36[4].
Workflow Visualization
Synthetic workflow from Bisphenol A to advanced polyimide materials via a dinitro intermediate.
Toxicological Profile & Environmental Relevance
Beyond its utility in materials science, 3,3'-Dinitro-bisphenol A is a compound of high interest in environmental toxicology. Native BPA is a ubiquitous environmental pollutant and a known endocrine disruptor. However, research indicates that BPA undergoes in vivo modifications that drastically alter its toxicological profile[1][2].
In Vivo Nitrosylation and Genotoxicity
When native BPA is exposed to reactive nitrogen species (RNS)—specifically peroxynitrite ( ONOO− ) generated during inflammatory responses or via dietary nitrite intake—it undergoes oxidative nitrosylation to form DNBPA[1].
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Mechanism of Toxicity: The addition of nitro groups transforms BPA from a primary endocrine disruptor into a potent genotoxic agent. The electron-withdrawing nature of the nitro groups stabilizes reactive intermediates that readily form DNA adducts.
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Empirical Evidence: In vitro and in vivo studies, including micronucleus tests in male ICR mice, have demonstrated that nitrated BPA derivatives exhibit significantly higher clastogenic (chromosome-breaking) properties than native BPA. Exposure leads to a higher frequency of micronucleated reticulocytes and severe spindle aberrations during cell division[2].
Toxicological Pathway Visualization
In vivo formation of 3,3'-Dinitro-BPA via peroxynitrite oxidation and its genotoxic pathways.
References
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Dinitrobisphenol A - Wikipedia Wikipedia, The Free Encyclopedia.[Link]
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Thermal Conversion of Hydroxy-Containing Imides to Benzoxazoles: Polymer and Model Compound Study Macromolecules, American Chemical Society (ACS).[Link]
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An Amperometric Sensitive Hydrogen Peroxide Sensor Based on a Silver Nanoparticle-Doped Polyimide-Modified Glassy Carbon International Journal of Electrochemical Science.[Link]
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Mutagenicity of bisphenol A (4,4′-isopropylidenediphenol) in vitro: Effects of nitrosylation ResearchGate.[Link]
